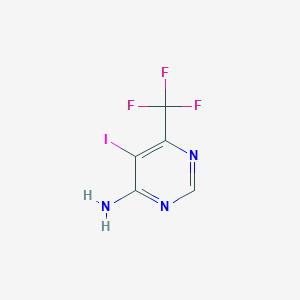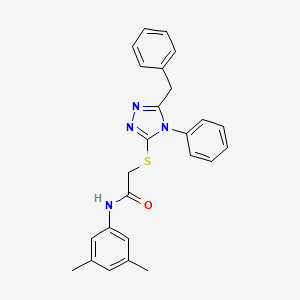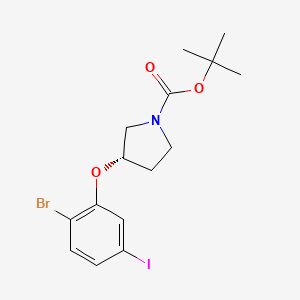
(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H19BrINO3 and a molecular weight of 468.12 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-bromo-5-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would result in the formation of an azide derivative of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-bromo-5-fluorophenoxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-bromo-5-methylphenoxy)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in certain chemical reactions and applications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C15H19BrINO3 |
|---|---|
Molekulargewicht |
468.12 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrINO3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(17)4-5-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
NDSPIGXBKLRYOS-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)I)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11776943.png)
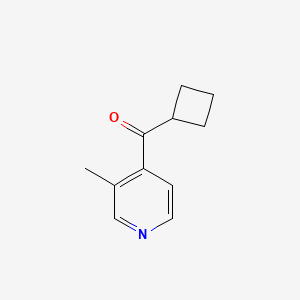
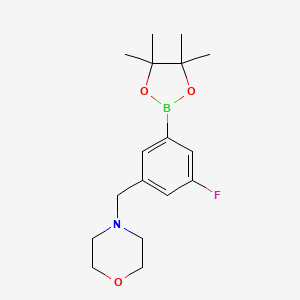
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)
![Thieno[2,3-d]thiazole](/img/structure/B11776972.png)
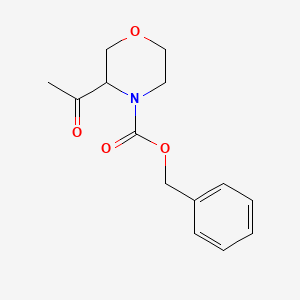

![(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11776998.png)
![Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11777001.png)
![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)
